molecular formula C25H19N3O4S2 B2518335 1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one CAS No. 1021106-11-5

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one

Cat. No.: B2518335
CAS No.: 1021106-11-5
M. Wt: 489.56
InChI Key: WKIVVLKDUSEDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one is a chemical compound that belongs to the class of indolinone derivatives. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Indolylarylsulfones as HIV Inhibitors

Indolylarylsulfones have been studied for their potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Structural modifications to improve pharmacological profiles have shown that these derivatives are promising drug candidates for treating AIDS and related infections (Famiglini & Silvestri, 2018).

Cytochrome P450 Isoform Inhibition

The exploration of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes highlights the significance of understanding drug-drug interactions and the metabolic roles of CYP enzymes. This research aids in predicting potential interactions and optimizing drug therapy (Khojasteh et al., 2011).

Aldo-Keto Reductase (AKR) 1C3 Inhibitors

Inhibitors targeting AKR1C3, implicated in hormonal malignancies, represent a therapeutic avenue for castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. This review covers various chemical classes of AKR1C3 inhibitors, underscoring their potential advantages over existing therapeutics (Penning, 2017).

Antioxidant Capacity Assays

Research on antioxidant capacity assays, including ABTS/PP Decolorization and others, contributes to our understanding of antioxidants' roles in health, food engineering, and pharmacy. These assays are critical for assessing the antioxidant potential of compounds and mixtures (Ilyasov et al., 2020).

Properties

IUPAC Name

1-[2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetyl]-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S2/c29-21-15-18-11-7-8-14-20(18)28(21)22(30)16-33-24-25(34(31,32)19-12-5-2-6-13-19)27-23(26-24)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIVVLKDUSEDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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